Phytanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

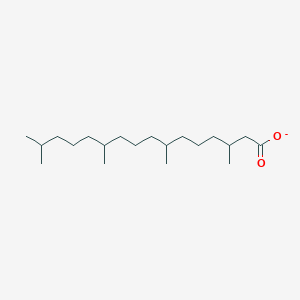

Phytanate is a branched-chain saturated fatty acid anion that is the conjugate base of phytanic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a branched-chain saturated fatty acid anion, a long-chain fatty acid anion and a 3-methyl fatty acid anion. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate base of a phytanic acid.

科学研究应用

Biochemical Properties and Metabolism

Phytanate is primarily metabolized in the peroxisomes of cells through a series of enzymatic reactions. It is known to be involved in several metabolic pathways, particularly in the degradation of branched-chain fatty acids. The metabolism of this compound is crucial for maintaining cellular lipid homeostasis and energy production.

- Metabolic Pathway : this compound undergoes alpha-oxidation to form pristanic acid, which is further metabolized through beta-oxidation. This process is essential for energy generation and is particularly relevant in conditions such as Refsum's disease, where this compound accumulation occurs due to defective metabolism .

2.1. Refsum's Disease Management

Refsum's disease is a genetic disorder characterized by the accumulation of phytanic acid due to impaired metabolism. Dietary restrictions that reduce this compound intake have been shown to lower plasma levels significantly, leading to clinical improvements such as enhanced nerve conduction velocity and muscle strength .

- Clinical Case Study : In patients with Refsum's syndrome, adherence to a strict diet resulted in reduced phytanic acid levels and subsequent improvements in neurological function .

2.2. Anticancer Potential

This compound has demonstrated promising anticancer properties in various studies. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth across multiple cancer types.

- Laboratory Findings : Studies have shown that this compound and its derivatives can inhibit cell proliferation in breast, prostate, and colorectal cancers. For instance, a combination of this compound with chemotherapy has been reported to enhance therapeutic effects while reducing side effects .

2.3. Neuroprotective Effects

Recent investigations have highlighted this compound's potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : this compound exhibits antioxidant properties that mitigate oxidative stress, a key factor in neurodegeneration. It has been shown to cross the blood-brain barrier effectively, suggesting its potential as a therapeutic agent for cognitive decline .

Health Benefits

This compound's role extends beyond direct therapeutic applications; it also contributes to overall health benefits through its antioxidant properties.

- Antioxidant Activity : this compound can inhibit lipid peroxidation and reduce oxidative damage in cells, which is vital for maintaining cellular integrity and function .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

化学反应分析

Metabolic Pathways of Phytanate

This compound undergoes two primary oxidative degradation pathways in humans:

1.1. α-Oxidation

-

Steps :

-

Activation : this compound → Phytanoyl-CoA via acyl-CoA synthetase.

-

Hydroxylation : Phytanoyl-CoA → 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PHYH).

-

Cleavage : 2-hydroxyphytanoyl-CoA → Pristanal + Formyl-CoA via lyase.

-

Oxidation : Pristanal → Pristanic acid by aldehyde dehydrogenase.

-

Activation : Pristanic acid → Pristanoyl-CoA for β-oxidation .

-

Outcome :

-

Generates pristanoyl-CoA, which enters peroxisomal β-oxidation.

-

Net ATP yield in healthy fibroblasts: ~61.65 mmol·gDW⁻¹·h⁻¹ .

1.2. ω-Oxidation

Outcome :

Comparative Analysis of Oxidation Pathways

| Parameter | α-Oxidation | ω-Oxidation |

|---|---|---|

| Primary Location | Peroxisomes | Endoplasmic reticulum → Peroxisomes |

| Key Enzyme | PHYH | CYP4F2/CYP4F3 |

| ATP Yield | 61.65 mmol·gDW⁻¹·h⁻¹ | 38.8 mmol·gDW⁻¹·h⁻¹ |

| Dependence | PHYH activity | Glutathione availability |

| Clinical Relevance | Defective in Refsum disease | Backup pathway in RD patients |

3.1. Fibroblast Metabolic Modeling

-

CTRL vs. RD Models :

3.2. Enzymatic Deficiencies

-

PHYH Mutations : Block α-oxidation, causing this compound accumulation (>300 μM in plasma vs. normal <30 μM) .

-

Consequences : Neurotoxicity via mitochondrial apoptosis and reactive oxygen species (ROS) generation .

4.1. Salt Formation

-

This compound forms insoluble salts with divalent cations (e.g., Ca²⁺, Fe³⁺) in neutral/basic conditions, resembling phytate behavior .

4.2. Esterification

Clinical and Research Implications

属性

分子式 |

C20H39O2- |

|---|---|

分子量 |

311.5 g/mol |

IUPAC 名称 |

3,7,11,15-tetramethylhexadecanoate |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/p-1 |

InChI 键 |

RLCKHJSFHOZMDR-UHFFFAOYSA-M |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。